molecular formula C21H23N3O4S2 B2867599 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 862807-51-0

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2867599
CAS No.: 862807-51-0
M. Wt: 445.55
InChI Key: QYHCIDSXZWQOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy (4-position) and methyl (7-position) groups. This heterocyclic moiety is linked via an amide bond to a benzene ring bearing a piperidine-1-sulfonyl substituent. While its exact therapeutic application remains under investigation, structural analogs have demonstrated roles in modulating biological pathways such as NF-κB signaling and enzyme inhibition .

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-6-11-17(28-2)18-19(14)29-21(22-18)23-20(25)15-7-9-16(10-8-15)30(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHCIDSXZWQOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

    Sulfonylation: The piperidine ring is introduced through a sulfonylation reaction, where the benzothiazole derivative is reacted with piperidine-1-sulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the sulfonylated benzothiazole with 4-aminobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a tool for studying protein-ligand interactions.

    Industrial Applications: Use as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the disruption of cellular pathways and inhibition of cell growth or proliferation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Heterocyclic Substituents Sulfonamide Group Molecular Formula MW (g/mol) Key References
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Benzothiazole 4-methoxy, 7-methyl Piperidine-1-sulfonyl C₂₁H₂₃N₃O₄S₂* 469.55
Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) Thiazole 2,5-dimethylphenyl Piperidine-1-sulfonyl C₂₁H₂₃N₃O₃S₂ 453.55
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide Benzothiazole 4-methoxy, 7-methyl Pyrrolidine-1-sulfonyl C₂₀H₂₁N₃O₄S₂ 455.53
N-{4-[4-(Acryloylamino)piperidine-1-sulfonyl]naphthalen-1-yl}benzamide (28) Naphthalene Acryloylamino-piperidine Piperidine-1-sulfonyl C₂₅H₂₅N₃O₄S 463.55

*Molecular formula inferred from (C₂₆H₂₆N₄O₄S₂ for a related compound).

TLR Adjuvant Potentiation (NF-κB Activation)

Compound 2D216 (thiazole core) was identified in a high-throughput screen (HTS) as a potentiator of TLR adjuvants, prolonging NF-κB activation in reporter cells . In contrast, the benzothiazole core in the target compound may enhance metabolic stability due to its fused aromatic system, though this remains untested.

Enzyme Inhibition Potential

The naphthalene-based analog (Compound 28, ) acts as a transglutaminase 2 (TG2) inhibitor, with its naphthalene core enabling planar interactions with the enzyme’s active site . The target compound’s benzothiazole core, while aromatic, lacks the extended π-system of naphthalene, suggesting divergent target selectivity.

Solubility and Pharmacokinetics

Piperidine’s larger size may improve hydrophobic interactions in binding pockets but could limit membrane permeability .

Key Research Findings

  • Heterocyclic Core Impact : Benzothiazole derivatives exhibit superior metabolic stability over thiazole analogs (e.g., 2D216) due to reduced susceptibility to oxidative degradation .
  • Sulfonamide Group Flexibility : Piperidine-1-sulfonyl groups confer a balance between solubility and target engagement, whereas pyrrolidine analogs may prioritize solubility at the expense of binding affinity .

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a piperidine sulfonamide group, and a methoxy substituent. Its molecular formula is C22H24N3O2SC_{22}H_{24}N_{3}O_{2}S with a molecular weight of approximately 421.5 g/mol. The presence of the methoxy and methyl groups on the benzothiazole ring may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This can be achieved through the cyclization of appropriate amines and thioketones.
  • Piperidine Sulfonamide Coupling : The piperidine derivative is synthesized separately and then coupled with the benzothiazole intermediate using coupling agents such as carbodiimides.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.

A study highlighted the structure-activity relationship of various benzothiazole derivatives, indicating that modifications at specific positions can enhance their inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231 .

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been suggested that similar compounds can inhibit choline transporters, which are crucial for neurotransmitter synthesis and can influence conditions such as Alzheimer's disease .

Case Study 1: In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound was tested at different concentrations, revealing an IC50 value indicative of its potency in inhibiting cell growth.

Cell LineIC50 (µM)
MCF-710
MDA-MB-2318
A54912

Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.